2-Cloro-3-metoxi-6-(trifluorometil)piridina

Descripción general

Descripción

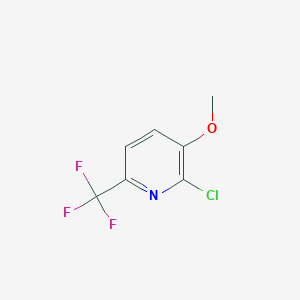

2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5ClF3NO and its molecular weight is 211.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Industria Agroquímica

2-Cloro-3-metoxi-6-(trifluorometil)piridina: es un motivo estructural clave en la síntesis de agroquímicos. Los derivados de trifluorometilpiridina (TFMP), incluido este compuesto, se utilizan principalmente para proteger los cultivos de las plagas. La introducción de derivados de TFMP como el fluazifop-butil marcó el comienzo de su uso en el mercado agroquímico, y desde entonces, se han nombrado más de 20 nuevos agroquímicos que contienen TFMP .

Desarrollo Farmacéutico

Varios derivados de TFMP se utilizan en la industria farmacéutica. Los derivados de este compuesto se han incorporado a productos farmacéuticos, con cinco de estos productos aprobados por el mercado. Además, muchos candidatos se encuentran actualmente en ensayos clínicos. Las actividades biológicas de estos derivados se atribuyen a las propiedades fisicoquímicas únicas del átomo de flúor combinado con la porción de piridina .

Medicina Veterinaria

En medicina veterinaria, se han aprobado dos productos que contienen la porción TFMP para su uso. Los derivados del compuesto se exploran por sus posibles beneficios en el tratamiento de diversas afecciones en animales, lo que demuestra la versatilidad de los derivados de TFMP en la medicina humana y veterinaria .

Síntesis de Productos Químicos Orgánicos Fluorados

El desarrollo de productos químicos orgánicos fluorados es un campo de investigación en crecimiento, con más del 50% de los pesticidas lanzados en las últimas dos décadas que son fluorados. Compuestos como This compound juegan un papel significativo en este avance, ya que alrededor del 40% de todos los pesticidas que contienen flúor en el mercado contienen un grupo trifluorometil .

Medicamentos Aprobados por la FDA

El grupo trifluorometil, un componente de This compound, se encuentra en varios medicamentos aprobados por la FDA. En los últimos 20 años, 19 medicamentos aprobados por la FDA presentan el grupo trifluorometil como uno de sus farmacóforos. Esto destaca la importancia del compuesto en la síntesis y aplicación de medicamentos para diversas enfermedades y trastornos .

Intermediario para la Síntesis Química

This compound: puede utilizarse como intermedio en la preparación de moléculas complejas. Por ejemplo, puede estar involucrado en la síntesis de 5,5′-bis(trifluorometil)-2,2′-bipiridina mediante reacciones de Ullmann modificadas. Esto muestra su papel como bloque de construcción en la síntesis de estructuras químicas más complejas .

Mecanismo De Acción

Target of Action

It’s known that trifluoromethylpyridine derivatives are widely used in the synthesis of agrochemicals and pharmaceuticals . They are often involved in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s known that trifluoromethylpyridine derivatives are often used as intermediates in the synthesis of complex molecules, suggesting that they may be involved in various biochemical pathways depending on the final product.

Pharmacokinetics

The presence of the trifluoromethyl group in a compound can often enhance its metabolic stability, lipophilicity, and bioavailability .

Result of Action

It’s known that trifluoromethylpyridine derivatives often exhibit superior pest control properties when compared to traditional phenyl-containing insecticides , suggesting that they may have significant effects at the molecular and cellular level.

Action Environment

It’s known that the biological activity of pyridine heterocyclic compounds after adding fluorine is several times that of the original compounds, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .

Análisis Bioquímico

Biochemical Properties

2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating specific biochemical transformations. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of new chemical bonds or the modification of existing ones. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, or apoptosis. Additionally, 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to cumulative changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, toxic or adverse effects may occur, including cellular damage, disruption of metabolic processes, or induction of apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. These interactions can affect metabolic flux and the levels of specific metabolites. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions .

Transport and Distribution

Within cells and tissues, 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine is transported and distributed through interactions with specific transporters or binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, binding to plasma proteins may facilitate its transport through the bloodstream, while interactions with cellular transporters can determine its uptake and distribution within different cell types .

Subcellular Localization

The subcellular localization of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .

Propiedades

IUPAC Name |

2-chloro-3-methoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-4-2-3-5(7(9,10)11)12-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYYYYRJKKWLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.